3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-ol
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Overview
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-ol is a compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinolin-2-ol moiety attached to a tetramethyl-1,3,2-dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-ol typically involves the reaction of quinolin-2-ol with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can convert the quinolin-2-ol moiety to quinoline.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives and boronic acid esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and applications . The quinolin-2-ol moiety can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-ol is unique due to its combination of a quinolin-2-ol moiety with a boronic acid derivative. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in the fields of organic synthesis and biological research .
Properties
Molecular Formula |
C15H18BNO3 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-9-10-7-5-6-8-12(10)17-13(11)18/h5-9H,1-4H3,(H,17,18) |
InChI Key |
GRMSPKGOZLXHQS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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